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molecular formula C14H24ClNO B1398491 3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride CAS No. 175591-10-3

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Cat. No. B1398491
M. Wt: 257.8 g/mol
InChI Key: ZELFLGGRLLOERW-GGMFNZDASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552219B2

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].[Cl:17]CCl>Cl.C(OC(C)C)(C)C>[ClH:17].[CH3:16][N:2]([CH3:1])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Smiles
Cl.C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at ambient temperature
DISTILLATION
Type
DISTILLATION
Details
Solvents were distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
To the residue isopropyl ether (8 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled off from the mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552219B2

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].[Cl:17]CCl>Cl.C(OC(C)C)(C)C>[ClH:17].[CH3:16][N:2]([CH3:1])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Smiles
Cl.C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at ambient temperature
DISTILLATION
Type
DISTILLATION
Details
Solvents were distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
To the residue isopropyl ether (8 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled off from the mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552219B2

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].[Cl:17]CCl>Cl.C(OC(C)C)(C)C>[ClH:17].[CH3:16][N:2]([CH3:1])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Smiles
Cl.C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at ambient temperature
DISTILLATION
Type
DISTILLATION
Details
Solvents were distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
To the residue isopropyl ether (8 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled off from the mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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